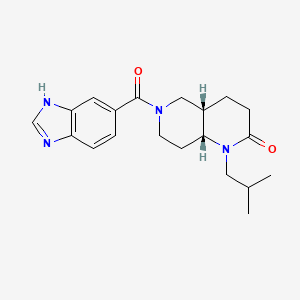![molecular formula C9H8Cl2N2O2S2 B5316220 4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)
4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease. In
Mechanism of Action
4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole works by inhibiting the activity of JAK, which in turn reduces the activity of several downstream signaling pathways involved in immune cell activation and inflammation. Specifically, it inhibits JAK3, which is primarily expressed in immune cells and plays a key role in T-cell activation. By inhibiting JAK3, this compound reduces the activity of several cytokines and chemokines involved in inflammation, including interleukin-2, interleukin-4, interleukin-6, and interferon-gamma.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have several other biochemical and physiological effects. For example, it has been shown to reduce the number of circulating immune cells, particularly T-cells and B-cells. It has also been shown to reduce the production of antibodies and to inhibit the formation of new blood vessels, which is important for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the immune system and inflammation in vitro and in vivo. However, one limitation is that it can have off-target effects, particularly at high doses. This can complicate the interpretation of experimental results and may limit its usefulness in certain experimental contexts.
Future Directions
There are several potential future directions for 4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole research. One area of interest is its potential use in combination with other drugs for the treatment of autoimmune diseases. For example, it has been shown to be effective in combination with methotrexate, a commonly used drug for the treatment of rheumatoid arthritis. Another area of interest is its potential use in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Finally, there is ongoing research into the development of more selective JAK inhibitors that may have fewer off-target effects than this compound.
Synthesis Methods
The synthesis of 4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves several steps, including the reaction of 2-acetyl-3,5-dimethylpyrazole with thionyl chloride to form 4-chloro-1-(2-acetyl-3,5-dimethylpyrazolyl)chloride. This intermediate is then reacted with 2-thiophenesulfonamide to form the final product, this compound.
Scientific Research Applications
4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential use in treating autoimmune diseases. In particular, it has been shown to be effective in reducing inflammation and suppressing the immune system. It works by inhibiting the activity of Janus kinase (JAK), an enzyme that plays a key role in the signaling pathways involved in immune cell activation and inflammation.
Properties
IUPAC Name |
4-chloro-1-(5-chlorothiophen-2-yl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2S2/c1-5-9(11)6(2)13(12-5)17(14,15)8-4-3-7(10)16-8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFUYOPTRXWDDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(S2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(ethylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5316137.png)



![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5316170.png)
![3-phenyl-5-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5316177.png)
![2-cyclopropyl-4-[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5316179.png)
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5316189.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316194.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5316203.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5316210.png)
![2-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5316217.png)

![methyl 2-{[3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5316234.png)
